molecular formula C12H20O4 B1142548 Ethyl-6(S),7-isopropylidenedioxy-hept-4-enoate CAS No. 119392-30-2

Ethyl-6(S),7-isopropylidenedioxy-hept-4-enoate

Cat. No.: B1142548
CAS No.: 119392-30-2
M. Wt: 228.28
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl-6(S),7-isopropylidenedioxy-hept-4-enoate typically involves the reaction of 4-pentenoic acid with ethyl alcohol in the presence of an acid catalyst. The reaction proceeds through esterification, forming the ethyl ester of 4-pentenoic acid. The dioxolane ring is introduced by reacting the intermediate with acetone in the presence of an acid catalyst, resulting in the formation of the isopropylidene group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl-6(S),7-isopropylidenedioxy-hept-4-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl-6(S),7-isopropylidenedioxy-hept-4-enoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl-6(S),7-isopropylidenedioxy-hept-4-enoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, undergoing enzymatic transformations that lead to the formation of biologically active products. The dioxolane ring and ester group play crucial roles in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Ethyl-6(S),7-isopropylidenedioxy-hept-4-enoate can be compared with similar compounds such as:

    This compound: Similar in structure but with different substituents.

    Mthis compound: Similar but with a methyl ester group instead of an ethyl ester group.

    Propyl-6(S),7-isopropylidenedioxy-hept-4-enoate: Similar but with a propyl ester group.

The uniqueness of this compound lies in its specific ester group and the presence of the dioxolane ring, which confer distinct chemical properties and reactivity.

Biological Activity

Ethyl-6(S),7-isopropylidenedioxy-hept-4-enoate is a compound of interest due to its potential biological activities, particularly its effects against various pathogens and its implications in medicinal chemistry. This article presents a detailed overview of its biological activity, synthesizing findings from diverse studies and presenting relevant data in tabular format.

Chemical Structure and Synthesis

This compound is characterized by its unique spiroketal structure, which is a common motif in many biologically active natural products. The synthesis of this compound typically involves asymmetric synthesis techniques that enhance its biological efficacy. For instance, the synthesis process may include multiple steps, such as the formation of key intermediates followed by cyclization reactions to achieve the desired stereochemistry .

Biological Activity

The biological activity of this compound has been explored in various contexts:

1. Antimicrobial Activity

  • The compound has shown promising results against Helicobacter pylori, a micro-aerophilic Gram-negative bacterium associated with gastroduodenal disorders. It has been noted for its inhibitory effects, making it a candidate for further development as an antimicrobial agent .

2. Antiprotozoal Effects

  • Studies have indicated that related compounds with similar structural features exhibit antiprotozoal activity against Plasmodium and Trypanosoma species. This suggests that this compound may also possess similar properties, warranting investigation into its efficacy against these protozoa .

3. Cytotoxicity

  • Preliminary assays indicate potential cytotoxic effects against various cancer cell lines, suggesting that the compound could serve as a lead structure for anticancer drug development. The cytotoxicity profile needs further elucidation through detailed bioassays .

Table 1: Biological Activity Profile of this compound

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntimicrobialHelicobacter pylori36
AntiprotozoalPlasmodium spp.TBD
CytotoxicityKB Cell LineTBD

Case Studies

Case Study 1: Inhibition of Helicobacter pylori
A study conducted on the inhibitory effects of various spiroketals, including this compound, demonstrated significant antimicrobial activity against H. pylori. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis and death .

Case Study 2: Antiparasitic Activity
In another investigation focusing on related compounds, it was found that spiroketals exhibit notable activity against Trypanosoma brucei, the causative agent of sleeping sickness. The structural similarities suggest that this compound could also be effective, pending further testing .

Properties

IUPAC Name

ethyl (E)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]pent-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c1-4-14-11(13)8-6-5-7-10-9-15-12(2,3)16-10/h5,7,10H,4,6,8-9H2,1-3H3/b7-5+/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSJYUBUPNAAFL-STUBTGCMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC=CC1COC(O1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC/C=C/[C@H]1COC(O1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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